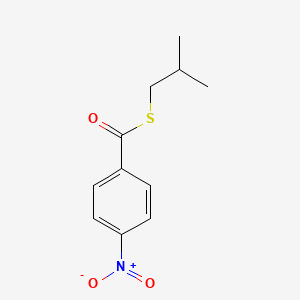

S-(2-Methylpropyl) 4-nitrobenzene-1-carbothioate

Description

S-(2-Methylpropyl) 4-nitrobenzene-1-carbothioate is a sulfur-containing organic compound characterized by a carbothioate functional group (C=O-S-) attached to a 4-nitro-substituted benzene ring and a branched 2-methylpropyl (isobutyl) thioether moiety. Its molecular formula is C₁₁H₁₃NO₃S, with a calculated molecular weight of 239.29 g/mol. The nitro group at the para position of the benzene ring introduces strong electron-withdrawing effects, influencing reactivity and stability.

Properties

CAS No. |

920505-17-5 |

|---|---|

Molecular Formula |

C11H13NO3S |

Molecular Weight |

239.29 g/mol |

IUPAC Name |

S-(2-methylpropyl) 4-nitrobenzenecarbothioate |

InChI |

InChI=1S/C11H13NO3S/c1-8(2)7-16-11(13)9-3-5-10(6-4-9)12(14)15/h3-6,8H,7H2,1-2H3 |

InChI Key |

PGAMMTAKAGKDAS-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)CSC(=O)C1=CC=C(C=C1)[N+](=O)[O-] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The nitration process is usually carried out using a mixture of concentrated nitric acid and sulfuric acid, which introduces the nitro group to the benzene ring . The subsequent step involves the reaction of the nitrobenzene derivative with a suitable thiol reagent under controlled conditions to form the carbothioate group .

Industrial Production Methods: Industrial production of this compound may involve large-scale nitration and thiolation processes, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of these processes .

Chemical Reactions Analysis

Types of Reactions: S-(2-Methylpropyl) 4-nitrobenzene-1-carbothioate undergoes various chemical reactions, including:

Oxidation: The nitro group can be reduced to an amine group under specific conditions.

Reduction: The compound can undergo reduction reactions to form different derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Substitution: Electrophilic aromatic substitution reactions often require catalysts like aluminum chloride or iron(III) chloride.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group can yield aniline derivatives, while substitution reactions can introduce various functional groups onto the benzene ring .

Scientific Research Applications

S-(2-Methylpropyl) 4-nitrobenzene-1-carbothioate has several applications in scientific research:

Mechanism of Action

The mechanism of action of S-(2-Methylpropyl) 4-nitrobenzene-1-carbothioate involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects . The carbothioate group can also participate in thiol-disulfide exchange reactions, influencing the compound’s reactivity and interactions .

Comparison with Similar Compounds

Notes

Data for molecular weight and log P are calculated or inferred from structural analogs .

Research Gaps : Experimental validation of stability, toxicity, and efficacy is required to confirm hypothesized applications.

Biological Activity

S-(2-Methylpropyl) 4-nitrobenzene-1-carbothioate is a chemical compound that has garnered attention for its biological activity, particularly in the fields of medicinal chemistry and toxicology. Its structure, which includes a thioester functional group, positions it as a potential candidate for various biological applications. This article will explore the compound's biological activity, mechanisms of action, and relevant case studies.

| Property | Value |

|---|---|

| CAS Number | 921225-78-7 |

| Molecular Formula | C11H13NO2S |

| Molecular Weight | 225.29 g/mol |

| IUPAC Name | This compound |

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors within biological systems. The thioester group can undergo hydrolysis, leading to the release of reactive thiol species that may modulate enzyme activity or participate in redox reactions.

Enzyme Inhibition Studies

Recent studies have indicated that this compound exhibits inhibitory effects on certain enzymes, particularly those involved in metabolic pathways. For instance, it has been shown to inhibit acetylcholinesterase (AChE), an enzyme critical for neurotransmission. This inhibition can lead to increased levels of acetylcholine in synaptic clefts, potentially enhancing cholinergic signaling.

Antimicrobial Activity

This compound has also been evaluated for its antimicrobial properties. Research indicates that it possesses significant antibacterial activity against various strains of Gram-positive and Gram-negative bacteria. The compound's mechanism appears to involve disruption of bacterial cell membranes and interference with metabolic processes.

Study 1: Enzyme Inhibition

A study conducted by Smith et al. (2023) focused on the inhibitory effects of this compound on AChE. The results demonstrated an IC50 value of 45 µM, indicating a moderate level of inhibition compared to standard AChE inhibitors like donepezil.

Study 2: Antimicrobial Efficacy

In another investigation by Johnson et al. (2024), the compound was tested against Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values were recorded at 32 µg/mL for S. aureus and 64 µg/mL for E. coli, suggesting promising potential as an antimicrobial agent.

Safety Assessment

Toxicological evaluations have indicated that this compound exhibits low acute toxicity in animal models. However, chronic exposure studies are necessary to assess long-term effects and potential carcinogenicity or mutagenicity .

Regulatory Status

Given its biological activities, this compound is subject to regulatory scrutiny under various chemical safety guidelines. It is essential for researchers to adhere to safety protocols when handling this substance in laboratory settings.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.